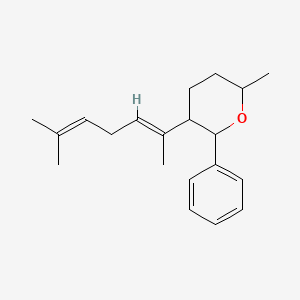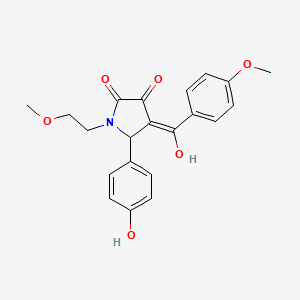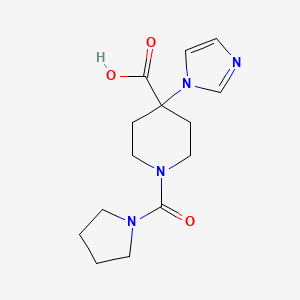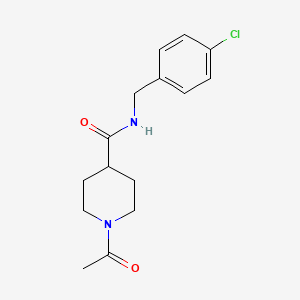
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran, also known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. DMHP is a potent agonist of the cannabinoid receptor CB1, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor by 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran leads to a variety of physiological effects, including changes in mood, appetite, and pain perception. Additionally, 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Biochemical and Physiological Effects:
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. These effects are primarily mediated through the activation of the CB1 receptor, which is involved in a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has several advantages for use in scientific research, including its potency and selectivity for the CB1 receptor. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research involving 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran, including investigations into its potential use in the treatment of pain, inflammation, and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthetic cannabinoids with improved selectivity and potency may lead to new avenues of research in the field of cannabinoid pharmacology.
Métodos De Síntesis
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran can be synthesized through a multistep process involving the reaction of various reagents. One common method involves the reaction of 2,4-pentanedione with 1,5-hexadiene in the presence of sodium ethoxide to form 3-(1,5-dimethyl-1,4-hexadien-1-yl)-2,4-pentanedione. This intermediate is then reacted with phenylmagnesium bromide and methylamine to form 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran.
Aplicaciones Científicas De Investigación
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been used in a variety of scientific studies, including investigations into the endocannabinoid system, pain management, and addiction. One study found that 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran was effective in reducing neuropathic pain in mice, suggesting its potential use in the development of new pain medications. Additionally, 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been used in studies examining the role of the endocannabinoid system in addiction, with promising results.
Propiedades
IUPAC Name |
6-methyl-3-[(2E)-6-methylhepta-2,5-dien-2-yl]-2-phenyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15(2)9-8-10-16(3)19-14-13-17(4)21-20(19)18-11-6-5-7-12-18/h5-7,9-12,17,19-20H,8,13-14H2,1-4H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZAFBBSXPONAB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)C(=CCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)/C(=C/CC=C(C)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)

![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5316269.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)
![2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5316290.png)


![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5316302.png)
![1-cyclohexyl-4-[(tetrahydrofuran-2-ylmethoxy)acetyl]piperazin-2-one](/img/structure/B5316323.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316328.png)